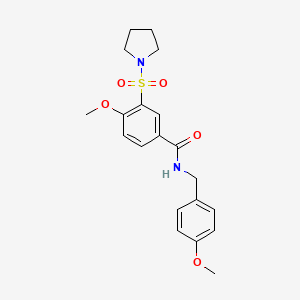
4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of methoxy groups, a benzyl group, and a pyrrolidinylsulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the introduction of methoxy groups, benzylation, and sulfonylation. A common synthetic route might involve:
Methoxylation: Introduction of methoxy groups to the benzene ring using methanol and a catalyst such as sulfuric acid.
Benzylation: Attachment of the benzyl group through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: Introduction of the pyrrolidinylsulfonyl group using pyrrolidine and sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-formyl-N-(4-formylbenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide.
Reduction: Formation of 4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)aniline.
Substitution: Formation of 4-hydroxy-N-(4-hydroxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and sulfonyl groups might play a crucial role in binding to the target site, while the benzamide core could influence the overall activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methoxybenzyl)benzamide: Lacks the pyrrolidinylsulfonyl group.
N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks one of the methoxy groups.
4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-yl)benzamide: Lacks the sulfonyl group.
Uniqueness
4-methoxy-N-(4-methoxybenzyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both methoxy and pyrrolidinylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(27-2)19(13-16)28(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQASLTIJBFIQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
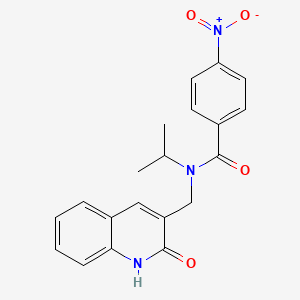
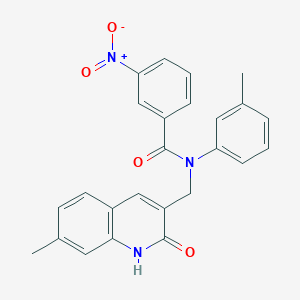
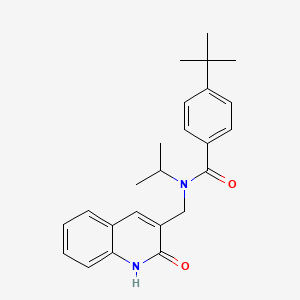
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B7701732.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7701740.png)
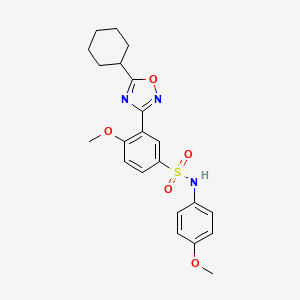
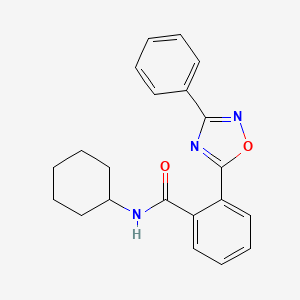
![1-(4-chlorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7701757.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7701760.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7701767.png)
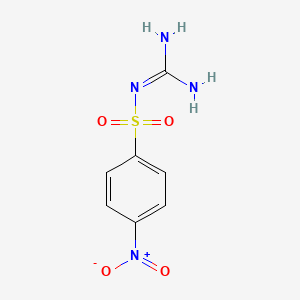
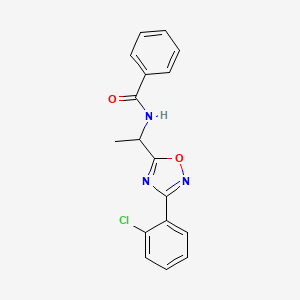
![3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7701788.png)
